molecular formula C13H23BrO B13067534 4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane

4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane

Cat. No.: B13067534
M. Wt: 275.22 g/mol
InChI Key: WVYWGMRNZWVQKZ-UHFFFAOYSA-N
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Description

4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane is an organic compound with the molecular formula C₁₃H₂₃BrO It contains a bromine atom attached to a cyclopentyl group, which is further connected to a dimethylcyclohexane ring through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane typically involves the following steps:

    Bromination of Cyclopentane: Cyclopentane is brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to form 2-bromocyclopentane.

    Formation of the Ether Linkage: The 2-bromocyclopentane is then reacted with 1,1-dimethylcyclohexanol in the presence of a base such as sodium hydride (NaH) to form the ether linkage, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of alcohols, nitriles, or amines.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chlorocyclopentyl)oxy]-1,1-dimethylcyclohexane
  • 4-[(2-Fluorocyclopentyl)oxy]-1,1-dimethylcyclohexane
  • 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane

Uniqueness

4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.

Properties

Molecular Formula

C13H23BrO

Molecular Weight

275.22 g/mol

IUPAC Name

4-(2-bromocyclopentyl)oxy-1,1-dimethylcyclohexane

InChI

InChI=1S/C13H23BrO/c1-13(2)8-6-10(7-9-13)15-12-5-3-4-11(12)14/h10-12H,3-9H2,1-2H3

InChI Key

WVYWGMRNZWVQKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)OC2CCCC2Br)C

Origin of Product

United States

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